molecular formula C60H69N17O13 B1612488 LHRH, his(5)-trp(7)-tyr(8)- CAS No. 91097-16-4

LHRH, his(5)-trp(7)-tyr(8)-

Cat. No.: B1612488
CAS No.: 91097-16-4
M. Wt: 1236.3 g/mol
InChI Key: JNVXACSECVMTSD-XJIZABAQSA-N
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Description

Luteinizing hormone-releasing hormone, his(5)-trp(7)-tyr(8)-, is a synthetic analog of the naturally occurring luteinizing hormone-releasing hormone. This compound is designed to mimic the action of luteinizing hormone-releasing hormone, which plays a crucial role in regulating the release of luteinizing hormone and follicle-stimulating hormone from the anterior pituitary gland. These hormones are essential for reproductive function in both males and females.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of luteinizing hormone-releasing hormone, his(5)-trp(7)-tyr(8)-, involves solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. Each addition involves coupling reactions facilitated by reagents such as dicyclohexylcarbodiimide and hydroxybenzotriazole. After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of luteinizing hormone-releasing hormone, his(5)-trp(7)-tyr(8)-, follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and reproducibility. The process involves rigorous quality control measures, including high-performance liquid chromatography and mass spectrometry, to ensure the purity and identity of the final product.

Chemical Reactions Analysis

Types of Reactions

Luteinizing hormone-releasing hormone, his(5)-trp(7)-tyr(8)-, can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the tryptophan residue, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or performic acid can be used under mild conditions.

    Reduction: Reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine are commonly employed.

    Substitution: Various protecting group strategies and coupling reagents are used to achieve selective substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can yield kynurenine derivatives, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

Luteinizing hormone-releasing hormone, his(5)-trp(7)-tyr(8)-, has numerous applications in scientific research:

    Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.

    Biology: Researchers use it to investigate the regulation of reproductive hormones and their effects on various physiological processes.

    Medicine: This compound is explored for its potential therapeutic applications in treating hormone-related disorders, such as prostate cancer and endometriosis.

    Industry: It is utilized in the development of diagnostic assays and as a reference standard in quality control processes.

Mechanism of Action

The mechanism of action of luteinizing hormone-releasing hormone, his(5)-trp(7)-tyr(8)-, involves binding to specific receptors on the surface of pituitary gonadotroph cells. This binding triggers a signaling cascade that leads to the release of luteinizing hormone and follicle-stimulating hormone into the bloodstream. These hormones then act on the gonads to stimulate the production of sex steroids, such as testosterone and estrogen. The molecular targets include the luteinizing hormone-releasing hormone receptor and downstream signaling pathways involving cyclic adenosine monophosphate and protein kinase A.

Comparison with Similar Compounds

Luteinizing hormone-releasing hormone, his(5)-trp(7)-tyr(8)-, is unique compared to other similar compounds due to its specific amino acid substitutions, which enhance its stability and receptor affinity. Similar compounds include:

    Leuprolide: A synthetic analog used in the treatment of hormone-sensitive cancers.

    Goserelin: Another analog used for similar therapeutic purposes.

    Triptorelin: A long-acting analog with applications in reproductive medicine.

These compounds share a common mechanism of action but differ in their pharmacokinetic properties and clinical applications.

Properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H69N17O13/c61-50(80)27-66-59(89)49-10-5-17-77(49)60(90)47(18-32-11-13-37(79)14-12-32)75-55(85)43(19-33-23-64-40-8-3-1-6-38(33)40)71-52(82)28-67-53(83)45(21-35-25-62-30-68-35)73-58(88)48(29-78)76-56(86)44(20-34-24-65-41-9-4-2-7-39(34)41)72-57(87)46(22-36-26-63-31-69-36)74-54(84)42-15-16-51(81)70-42/h1-4,6-9,11-14,23-26,30-31,42-49,64-65,78-79H,5,10,15-22,27-29H2,(H2,61,80)(H,62,68)(H,63,69)(H,66,89)(H,67,83)(H,70,81)(H,71,82)(H,72,87)(H,73,88)(H,74,84)(H,75,85)(H,76,86)/t42-,43-,44-,45-,46-,47-,48-,49-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVXACSECVMTSD-XJIZABAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)CNC(=O)C(CC5=CN=CN5)NC(=O)C(CO)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CC8=CN=CN8)NC(=O)C9CCC(=O)N9)C(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)CNC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CNC7=CC=CC=C76)NC(=O)[C@H](CC8=CN=CN8)NC(=O)[C@@H]9CCC(=O)N9)C(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H69N17O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30238410
Record name LHRH, his(5)-trp(7)-tyr(8)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30238410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1236.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91097-16-4
Record name LHRH, his(5)-trp(7)-tyr(8)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091097164
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LHRH, his(5)-trp(7)-tyr(8)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30238410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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